![molecular formula C15H27N3O B14698427 2,4,5-Tris[(dimethylamino)methyl]phenol CAS No. 27075-61-2](/img/structure/B14698427.png)
2,4,5-Tris[(dimethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tris[(dimethylamino)methyl]phenol is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of 2,4,5-Tris[(dimethylamino)methyl]phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine. The reaction is carried out under vacuum conditions to remove the water produced during the reaction . The industrial production method follows a similar route, ensuring the reaction product is obtained through stratification, vacuum dehydration, and suction filtration .
Chemical Reactions Analysis
2,4,5-Tris[(dimethylamino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with transition metals due to its high functionality.
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Tris[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with transition metals makes it useful in studying metal-ligand interactions.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is widely used in the production of coatings, sealants, composites, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 2,4,5-Tris[(dimethylamino)methyl]phenol involves its tertiary amine and phenolic hydroxyl functionalities. These groups enable the compound to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of epoxy groups in resin chemistry and the formation of stable complexes with transition metals .
Comparison with Similar Compounds
2,4,5-Tris[(dimethylamino)methyl]phenol can be compared with other similar compounds such as:
2,4,6-Tris[(dimethylamino)methyl]phenol: This compound has similar functionalities but differs in the position of the dimethylamino groups on the phenol ring.
N,N-Dimethylbenzylamine: Another compound with tertiary amine functionality, but lacking the phenolic hydroxyl group.
The uniqueness of this compound lies in its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with a wide range of applications and reactivity.
Properties
CAS No. |
27075-61-2 |
|---|---|
Molecular Formula |
C15H27N3O |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
2,4,5-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O/c1-16(2)9-12-7-14(11-18(5)6)15(19)8-13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3 |
InChI Key |
FOTSURGDQYZZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1CN(C)C)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



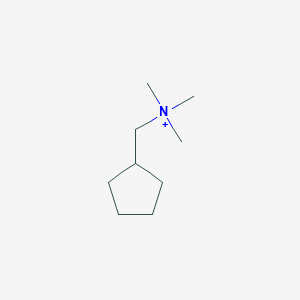
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
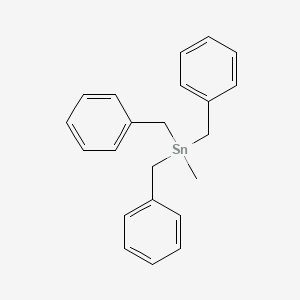
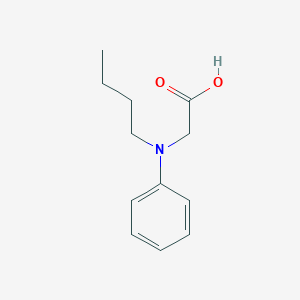
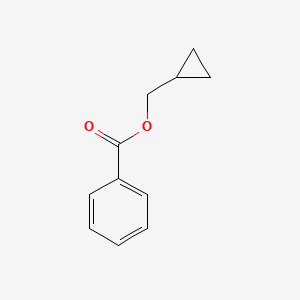

![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)
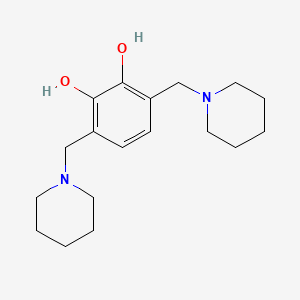
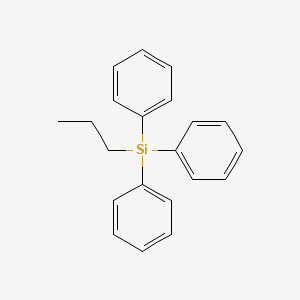
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
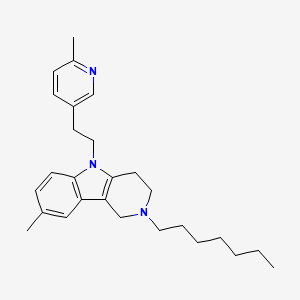

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
